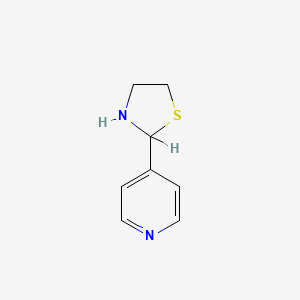

4-(1,3-Thiazolan-2-yl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(1,3-Thiazolan-2-yl)pyridine and related compounds often involves complex reactions that yield heterocyclic compounds with significant biological activities. For instance, methods of synthesis and properties of thiazolopyridines and related heterocyclic compounds highlight the diverse synthetic approaches and the biological relevance of these structures (Chaban, 2015).

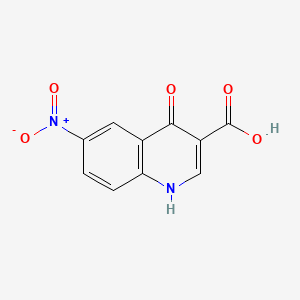

Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazolan-2-yl)pyridine and its derivatives plays a crucial role in determining their chemical reactivity and interactions. The coordination chemistry and supramolecular interactions of related compounds, such as 2-(2′-Pyridyl)imidazole, provide insights into how these structures engage in hydrogen bonding and π-π interactions, influencing their chemical behavior and applications (Singha et al., 2023).

Chemical Reactions and Properties

4-(1,3-Thiazolan-2-yl)pyridine undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the reactivity of related compounds and their potential as building blocks for synthesizing heterocycles, showcasing the versatile chemical properties these structures possess (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of 4-(1,3-Thiazolan-2-yl)pyridine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of 4-(1,3-Thiazolan-2-yl)pyridine, including its reactivity with other compounds, acidity or basicity, and its behavior under different chemical conditions, are essential for exploring its applications in chemical synthesis and drug design. For instance, the review on the synthesis and properties of thiazolopyridines discusses the chemical behavior and potential applications of these compounds in creating physiologically active substances (Chaban, 2015).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

4-(1,3-Thiazolan-2-yl)pyridine derivatives have been synthesized and evaluated for various biological activities. For instance, thiazolidinyl analogs containing pyridine rings have shown significant anti-inflammatory and analgesic effects, indicating their potential as therapeutic agents. Studies involving docking simulations have further explored their mechanisms of action, particularly targeting the COX-2 enzyme, highlighting their relevance in drug discovery efforts (Ranga, Sharma, & Kumar, 2013).

Antimicrobial and Antitumor Studies

Pyridine thiazole derivatives have also been incorporated into metal complexes, which have been characterized and evaluated for antimicrobial and antitumor activities. These studies suggest that such complexes can serve as bases for developing new bioactive materials with potential applications in treating infections and cancer (Xun-Zhong et al., 2020). Similarly, pyridine hydrazyl thiazole metal complexes have been synthesized, showing specificity towards certain bacteria and cancer cell lines, further underscoring the versatility of 4-(1,3-Thiazolan-2-yl)pyridine derivatives in pharmaceutical research (Zou et al., 2020).

Potential Anticancer Agents

Novel pyridine-thiazole hybrid molecules have been developed, exhibiting high antiproliferative activity against various tumor cell lines. This suggests their potential as anticancer agents, with certain compounds showing selective toxicity towards cancer cells over normal cells. The mechanism of action for these hybrids may involve inducing genetic instability in tumor cells, offering a new avenue for cancer therapy research (Ivasechko et al., 2022).

Diverse Biological Activities

Additionally, 4-(1,3-Thiazolan-2-yl)pyridine derivatives have been explored for a wide range of biological activities beyond antimicrobial and anticancer effects. These include antimicrobial, analgesic, anticonvulsant, and antitubercular activities, among others, highlighting the broad potential of these compounds in medicinal chemistry and drug development (Abouzied et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-4-yl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOGGAJNIGIFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990243 | |

| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazolan-2-yl)pyridine | |

CAS RN |

700-92-5 | |

| Record name | 4-(2-Thiazolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine, 2-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.